molecular formula C13H19NO3 B13270046 tert-Butyl 2-formyl-2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-formyl-2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B13270046
M. Wt: 237.29 g/mol
InChI Key: NKUZVAXOIHBDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-formyl-2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C13H19NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, a formyl group, and a prop-2-yn-1-yl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-formyl-2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis using larger quantities of reagents and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in tert-Butyl 2-formyl-2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate can undergo oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The prop-2-yn-1-yl group can participate in substitution reactions, such as nucleophilic substitution, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) in methanol is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: tert-Butyl 2-formyl-2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

    Material Science: It can be used in the development of new materials with unique properties due to its reactive functional groups.

Mechanism of Action

The mechanism of action of tert-Butyl 2-formyl-2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate is primarily based on its ability to undergo various chemical reactions. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The prop-2-yn-1-yl group can engage in click chemistry reactions, such as azide-alkyne cycloaddition, to form triazoles. These reactions enable the compound to interact with biological targets and pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

    tert-Butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate: Lacks the formyl group but shares the pyrrolidine and prop-2-yn-1-yl moieties.

    tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate: Contains a piperidine ring instead of a pyrrolidine ring.

    tert-Butyl N,N-bis(prop-2-yn-1-yl)carbamate: Features a carbamate group instead of a pyrrolidine ring.

Uniqueness: tert-Butyl 2-formyl-2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate is unique due to the presence of both a formyl group and a prop-2-yn-1-yl group on the pyrrolidine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

tert-butyl 2-formyl-2-prop-2-ynylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H19NO3/c1-5-7-13(10-15)8-6-9-14(13)11(16)17-12(2,3)4/h1,10H,6-9H2,2-4H3

InChI Key

NKUZVAXOIHBDMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC#C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.